molecular formula C7H11N3OS B2584244 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine CAS No. 1006599-54-7

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Cat. No.: B2584244
CAS No.: 1006599-54-7
M. Wt: 185.25
InChI Key: PZXBGPBKYUSLBG-UHFFFAOYSA-N
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Description

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine involves several steps. One common method starts with the alkanoylation of amino groups in 2-amino-4-alkoxypyrimidine. This intermediate is then treated with anhydrous aluminum chloride to transform it into a 4-hydroxypyridine compound. The next step involves etherification by reacting with 2-haloethyl methyl sulfide in the presence of a base. Finally, the alkanoyl groups are removed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Methylthio)ethoxy)pyrimidine: Similar structure but lacks the amine group.

    2-Amino-4-(methylthio)pyrimidine: Similar structure but lacks the ethoxy group.

Uniqueness

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is unique due to the presence of both the ethoxy and methylthio groups, which confer distinct chemical and biological properties.

Biological Activity

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine compounds, characterized by a pyrimidine ring substituted with a methylthio and ethoxy group. Its chemical structure can be represented as follows:

C9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}

This compound is noted for its low molecular weight, which facilitates its penetration into biological systems.

Target Interaction

The primary biological targets of this compound include various enzymes and receptors involved in cellular signaling pathways. Research suggests that it may inhibit specific protein kinases, which play crucial roles in cell proliferation and survival.

Inhibition of Cell Proliferation

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

Biological Activity Data

Activity Type Cell Line IC50 (µM) Effect
AntiproliferativeMCF-7 (Breast Cancer)10-33Inhibition of proliferation
Anti-inflammatoryCOX-2 Inhibition0.04Suppression of inflammatory markers
CytotoxicityVarious Cell LinesVariesInduction of apoptosis

Case Studies and Research Findings

  • Antiproliferative Effects : A study investigating the effects of various pyrimidine derivatives found that this compound significantly inhibited the growth of MCF-7 cells, leading to apoptosis. The compound was effective at concentrations that are achievable in clinical settings, indicating its potential as a therapeutic agent for breast cancer treatment .
  • Anti-inflammatory Activity : Research has indicated that certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. This compound showed promising results in assays measuring COX-2 inhibition, suggesting its potential utility in treating inflammatory conditions .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound may interact with key signaling pathways involved in cell survival and proliferation. It appears to modulate the activity of various kinases, which could explain its antiproliferative effects .

Properties

IUPAC Name

5-(2-methylsulfanylethoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXBGPBKYUSLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCOC1=CN=C(N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-{5-[2-(Methylthio)ethoxy]pyrimidin-2-yl}hexanamide (6.8 g, 24 mmol) was suspended in methanol (68 mL), the suspension was added with sodium methoxide (1 M solution in methanol, 120 mL, 120 mmol), the substances in the suspension were dissolved on an oil bath at 60° C., and the solution was stirred at the same temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, the resulting residue was extracted with chloroform and water, and the organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was washed with ether-hexane, and taken by filtration to obtain 5-[2-(methylthio)ethoxy]pyrimidin-2-amine (2.93 g, 59%) as pale yellow solid.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(4-Methoxybenzyl)-5-[2-(methylthio)ethoxy]pyrimidin-2-amine (172.4 mg) was dissolved in trifluoroacetic acid (3 mL) at room temperature, and the solution was stirred at 60° C. for 2.5 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by preparative silica gel thin layer chromatography (chloroform: methanol=15:1) to obtain 5-[2-(methylthio)ethoxy]pyrimidin-2-amine (34 mg, 18% in 2 steps) as colorless amorphous solid.
Name
N-(4-Methoxybenzyl)-5-[2-(methylthio)ethoxy]pyrimidin-2-amine
Quantity
172.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Colorless amorphous solid of 2-(4-methoxybenzylamino)-5-(2-methylthioethoxy)pyrimidine (172 mg) was dissolved in trifluoroacetic acid (3 mL) at room temperature, and the solution was stirred at 60° C. for 2.5 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by preparative silica gel thin layer chromatography to obtain 2-amino-5-(2-methylthioethoxy)pyrimidine (34 mg, 18% for 2 steps) as colorless amorphous solid.
Name
2-(4-methoxybenzylamino)-5-(2-methylthioethoxy)pyrimidine
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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